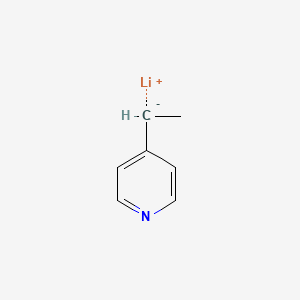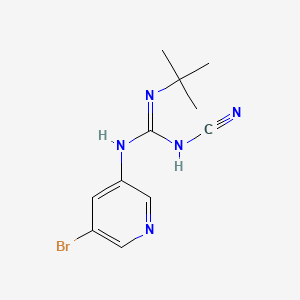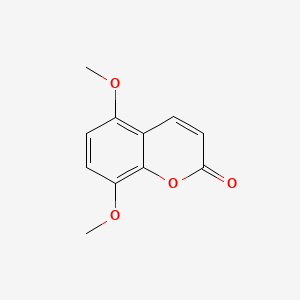![molecular formula C20H24N2O3 B14621657 N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide CAS No. 58754-39-5](/img/structure/B14621657.png)
N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide is a complex organic compound that features a piperidine ring, a phenyl group, and a methoxybenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions.
Formation of the Phenyl Group: The phenyl group is attached through aromatic substitution reactions.
Coupling with 4-Methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzamide using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Aromatic substitution reactions can occur on the phenyl or methoxybenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
- 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
Uniqueness
N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide is unique due to its specific structural features, such as the hydroxy group and the methoxybenzamide moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
58754-39-5 |
|---|---|
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-[2-[hydroxy(piperidin-2-yl)methyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H24N2O3/c1-25-15-11-9-14(10-12-15)20(24)22-17-7-3-2-6-16(17)19(23)18-8-4-5-13-21-18/h2-3,6-7,9-12,18-19,21,23H,4-5,8,13H2,1H3,(H,22,24) |
Clave InChI |
VCSRSXLZDZRTHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C3CCCCN3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)


![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)


![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)



![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14621633.png)
![1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid](/img/structure/B14621637.png)


